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molecular formula C12H10OS B8497598 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

Cat. No. B8497598
M. Wt: 202.27 g/mol
InChI Key: TXFXKQCGTGRMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309265B2

Procedure details

To a stirred solution of 2-iodophenol (6.7 g, 30.6 mmol), 2-(3-thienyl)ethanol (3.57 g, 27.8 mol) and triphenylphosphene (8.00 g, 30.6 mmol) in THF, was slowly added a solution of DEAD (4.8 ml, 30.6 mmol). Reaction mixture was stirred at room temperature for 3 hours. Purification on silica gave 3-[2-(2-iodo-phenoxy)-ethyl]-thiophene. A mixture of 3-[2-(2-iodo-phenoxy)-ethyl]-thiophene (1.55 g, 4.69 mmol), palladium(II) acetate (105 mg, 0.47 mmol), potassium carbonate (3.2 g, 23.45 mmol), triphenylphosphene (246 mg, 0.94 mmol) and tetraethylammonium chloride (1.3 g, 4.69 mmol) in DMF was microwaved at 100° C. for 1 hour. The reaction was diluted with dichloromethane and filtered through celite. The filtrate was washed with water, dried (MgSO4), and concentrated in-vacuo. Purification on silica gave 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
105 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][C:7]1[CH:11]=[CH:10][S:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CC)(CC)CC)C.CN(C=O)C.ClCCl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[S:9]1[C:8]2[C:2]3[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=3[O:4][CH2:5][CH2:6][C:7]=2[CH:11]=[CH:10]1 |f:1.2.3,4.5,8.9.10|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
IC1=C(OCCC2=CSC=C2)C=CC=C1
Name
Quantity
3.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
105 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was microwaved at 100° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
Purification on silica

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C1=C(OCC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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